molecular formula C17H16F2N2O3S B3468364 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B3468364
M. Wt: 366.4 g/mol
InChI Key: YBTLDVMHDJOQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as FFN102, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. This compound is a fluorescent tracer that can be used to visualize and study the release of neurotransmitters in real-time.

Mechanism of Action

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is taken up by presynaptic neurons and loaded into synaptic vesicles via the vesicular monoamine transporter (VMAT). Upon depolarization of the presynaptic neuron, this compound is released along with the neurotransmitter and can be visualized using fluorescence microscopy. This compound has been shown to have a high signal-to-noise ratio and can detect subtle changes in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on neuronal function and viability. This compound does not affect the normal release of neurotransmitters and has no significant toxicity at the concentrations used in experiments. This compound has also been shown to be stable over long periods of time, allowing for repeated imaging experiments.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several advantages for lab experiments, including its high signal-to-noise ratio, real-time imaging capabilities, and minimal effects on neuronal function and viability. However, there are also some limitations to using this compound. This compound can only be used to study the release of certain neurotransmitters and is not suitable for studying other types of neurotransmitters. Additionally, this compound requires specialized imaging equipment and expertise, which may limit its use in some labs.

Future Directions

There are several future directions for 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine research. One area of interest is the development of new fluorescent tracers that can be used to study the release of other types of neurotransmitters. Another area of interest is the application of this compound in disease models to study changes in neurotransmitter release associated with neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the use of this compound in combination with other imaging techniques such as optogenetics and calcium imaging may provide new insights into the complex dynamics of neurotransmitter release in the brain.

Scientific Research Applications

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been used as a fluorescent tracer to study the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound can be loaded into synaptic vesicles and released upon depolarization of the presynaptic neuron, allowing for real-time visualization of neurotransmitter release. This compound has been used in both in vitro and in vivo experiments to study the dynamics of neurotransmitter release in various brain regions.

properties

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-14-3-1-13(2-4-14)17(22)20-9-11-21(12-10-20)25(23,24)16-7-5-15(19)6-8-16/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTLDVMHDJOQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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